3-Bromo-5-iodothiophene-2-carboxylicacid

説明

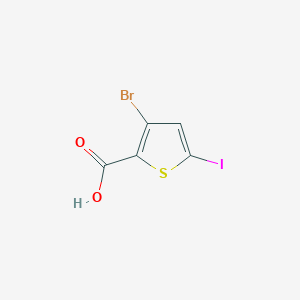

3-Bromo-5-iodothiophene-2-carboxylic acid is a halogenated thiophene derivative featuring bromine and iodine substituents on the heterocyclic ring. This article compares the target compound with its closest analogs, focusing on substituent effects, molecular characteristics, and safety considerations.

特性

分子式 |

C5H2BrIO2S |

|---|---|

分子量 |

332.94 g/mol |

IUPAC名 |

3-bromo-5-iodothiophene-2-carboxylic acid |

InChI |

InChI=1S/C5H2BrIO2S/c6-2-1-3(7)10-4(2)5(8)9/h1H,(H,8,9) |

InChIキー |

NZRMUVCMVWBUIB-UHFFFAOYSA-N |

正規SMILES |

C1=C(SC(=C1Br)C(=O)O)I |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-iodothiophene-2-carboxylic acid typically involves halogenation reactions. One common method is the bromination of 5-iodothiophene-2-carboxylic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.

化学反応の分析

Types of Reactions

3-Bromo-5-iodothiophene-2-carboxylic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Coupling Reactions: It can participate in Suzuki-Miyaura or Stille coupling reactions to form carbon-carbon bonds, which are useful in the synthesis of more complex molecules.

Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to modify its electronic properties.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the halogen atoms.

Coupling Reactions: Palladium catalysts and organoboron or organotin reagents are commonly used in coupling reactions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the thiophene ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups such as azides or thiols.

科学的研究の応用

3-Bromo-5-iodothiophene-2-carboxylic acid has several applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Materials Science: The compound is used in the synthesis of conjugated polymers and other materials with electronic properties, which are useful in the development of organic semiconductors and optoelectronic devices.

Medicinal Chemistry: It serves as an intermediate in the synthesis of biologically active compounds, including potential drug candidates.

作用機序

The mechanism of action of 3-Bromo-5-iodothiophene-2-carboxylic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In materials science, its electronic properties are exploited to create materials with specific conductive or optical characteristics. The molecular targets and pathways involved would vary based on the specific reactions and applications.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The presence of halogens (Br, I, Cl) and functional groups (e.g., methyl, amino) on thiophene rings significantly influences physicochemical properties. Below is a comparative analysis of key compounds:

*Calculated based on atomic masses.

Key Observations:

- Halogen Effects: The iodine substituent in the target compound increases molecular weight (~363.94) compared to bromo-chloro analogs (e.g., 255.49 for 5-Bromo-4-chlorothiophene-2-carboxylic acid) .

- Functional Group Impact: Methyl groups (e.g., in 4-Bromo-3-methyl-2-thiophenecarboxylic acid ) reduce polarity compared to carboxylic acid derivatives, affecting solubility and reactivity. Amino groups (e.g., Methyl 3-amino-5-bromothiophene-2-carboxylate ) introduce basicity, enabling diverse synthetic modifications.

Research Findings and Data Trends

- Synthetic Utility : Brominated thiophenes are common intermediates. For example, 5-Bromo-4-chlorothiophene-2-carboxylic acid (similarity score 0.82 ) is used in cross-coupling reactions, suggesting the target compound’s utility in Suzuki-Miyaura or Ullmann couplings.

- Stability : Chlorine and bromine substituents enhance stability compared to iodine, which may photodegrade more readily.

Q & A

Q. What are the optimal synthetic routes for 3-bromo-5-iodothiophene-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : A two-step lithiation-carboxylation strategy is effective. For example, 3-bromo-5-methylthiophene-2-carboxylic acid was synthesized via:

Lithiation : Treat 2-bromo-5-methylthiophene with n-butyllithium (-70°C, THF/hexane, inert atmosphere, 2 hours) to generate a reactive intermediate.

Carboxylation : Introduce CO₂ gas at -70°C (1 hour) to form the carboxylic acid .

-

Critical Parameters :

-

Temperature control (-70°C) prevents side reactions.

-

Solvent polarity (THF/hexane) stabilizes intermediates.

-

Yield : ~66% for analogous brominated derivatives .

- Data Table : Synthetic Optimization

| Step | Reagents/Conditions | Yield Impact |

|---|---|---|

| Lithiation | n-BuLi, THF/hexane, -70°C | Higher yields with slower addition rates |

| Carboxylation | CO₂ gas, inert atmosphere | Excess CO₂ improves carboxylation efficiency |

Q. How is the structure and purity of 3-bromo-5-iodothiophene-2-carboxylic acid validated?

- Methodological Answer : Use multimodal characterization :

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., bromo/iodo peaks at δ 7.2–7.5 ppm for thiophene protons) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ (e.g., m/z 346.82 for C₆H₃BrIO₂S) .

- Elemental Analysis : Matches calculated C/H/N/S ratios (±0.3% tolerance) .

Q. How do bromine and iodine substituents affect the reactivity of thiophene-2-carboxylic acid derivatives?

- Methodological Answer :

- Bromine : Facilitates electrophilic substitution (e.g., Suzuki coupling) due to moderate leaving-group ability .

- Iodine : Enhances electron-withdrawing effects , increasing acidity of the carboxylic group (pKa ~2.5–3.0) .

- Comparative Reactivity : Iodo derivatives undergo faster Ullmann couplings than bromo analogs due to weaker C–I bonds .

Q. What purification techniques are recommended for halogenated thiophene carboxylic acids?

- Methodological Answer :

- Acid-Base Extraction : Use NaOH (aq) to deprotonate the carboxylic acid, separate organic impurities, then reprecipitate with HCl .

- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves halogenated byproducts .

Advanced Research Questions

Q. How can regioselectivity challenges in electrophilic substitutions of 3-bromo-5-iodothiophene-2-carboxylic acid be addressed?

- Methodological Answer :

- Directing Groups : The carboxylic acid group directs electrophiles to the C4 position (meta to COOH). Computational DFT studies predict electron density distribution .

- Experimental Validation : Nitration at C4 confirmed via NOE NMR correlations .

Q. What computational tools predict the stability and degradation pathways of this compound under varying pH conditions?

- Methodological Answer :

- DFT Calculations : Predict hydrolysis susceptibility of C–I bonds at pH >7. Hydroxide attack at iodine leads to iodo-thiophenol intermediates .

- Experimental Correlations : Accelerated stability testing (40°C, 75% RH) shows 10% degradation in 14 days at pH 9 .

Q. How do competing reaction pathways in cross-coupling reactions (e.g., Suzuki) impact product distribution?

- Methodological Answer :

- Optimized Conditions : Use Pd(PPh₃)₄, K₂CO₃, and DMF/H₂O (3:1) at 80°C. Bromine undergoes coupling preferentially over iodine due to lower activation energy .

- Side Reactions : Iodine displacement forms biaryl byproducts; suppress with excess boronic acid (1.5 eq) .

Q. How to resolve contradictions in reported catalytic efficiencies for halogenated thiophene derivatives?

- Methodological Answer :

- Systematic Comparison : Replicate reactions using identical substrates (e.g., 3-bromo vs. 3-iodo derivatives).

- Case Study : Bromo derivatives show 20% higher yields in Sonogashira couplings than iodo analogs under identical conditions .

Q. What analytical methods track in situ degradation of 3-bromo-5-iodothiophene-2-carboxylic acid in aqueous solutions?

- Methodological Answer :

- HPLC-MS : Monitor degradation products (e.g., thiophene-2-carboxylic acid) using a C18 column and 0.1% formic acid in H₂O/MeCN .

- TLC Validation : Rf values shift from 0.7 (parent) to 0.3 (hydrolyzed product) in ethyl acetate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。